molecular formula C14H25N2P B158740 Bis(diethylamino)phenylphosphine CAS No. 1636-14-2

Bis(diethylamino)phenylphosphine

Cat. No. B158740
CAS RN: 1636-14-2
M. Wt: 252.34 g/mol
InChI Key: HTIVDCMRYKVNJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(diethylamino)phenylphosphine is a chemical compound with the molecular formula C14H25N2P . It is also known by other names such as N,N,N’N’-Tetraethylphenylphosphonous diamide and Phenylphosphonous tetraethyldiamide . It is used as a ligand in various chemical reactions .


Molecular Structure Analysis

The molecular weight of Bis(diethylamino)phenylphosphine is 252.34 g/mol . The SMILES string representation of its structure is CCN(CC)P(N(CC)CC)C1=CC=CC=C1 .


Chemical Reactions Analysis

Bis(diethylamino)phenylphosphine is used as a ligand and is suitable for various types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .


Physical And Chemical Properties Analysis

Bis(diethylamino)phenylphosphine is a liquid with a density of 0.971 g/mL at 25 °C . Its boiling point is 80 °C at 0.005 mmHg .

Scientific Research Applications

Use as a Phosphorylating Agent and Ligand

Bis(diethylamino)phenylphosphine, also known as N,N,N′,N′‐Tetraethyl‐P‐phenylphosphonous Diamide, is utilized as a phosphorylating agent and ligand in chemical synthesis. This compound, characterized by its solubility in organic solvents like benzene and chloroform, is a crucial reagent in the preparation of other chemical entities through phosphorylation reactions (Tapu, 2009).

Enzyme-Promoted Desymmetrization

The prochiral bis(cyanomethyl)phenylphosphine oxide, closely related to bis(diethylamino)phenylphosphine, has been transformed into optically active monoamide and monoacid. This transformation, achieved with significant enantiomeric excesses, is facilitated by a variety of nitrile-hydrolysing enzymes, demonstrating the compound's applicability in stereoselective synthesis (Kiełbasiński et al., 2007).

Development of Aromatic Polyamides

Bis(diethylamino)phenylphosphine is involved in the synthesis of new aromatic polyamides. These polyamides display remarkable solubility in various organic solvents and are capable of forming transparent, tough, and flexible films. They are characterized by high glass transition temperatures and thermal stability, indicating potential applications in materials science (Yamashita et al., 1993).

Application in Hydroformylation and Rhodium Recycling

A study on novel amphiphilic diphosphines, including derivatives of bis(diethylamino)phenylphosphine, demonstrates their application in hydroformylation processes and rhodium complex formations. This research highlights the compound's role in catalysis and potential in industrial chemical processes (Buhling et al., 1997).

Use as a Nucleophilic Phosphorus Reagent

Bis(diethylamino)chlorophosphine borane complex, a derivative of bis(diethylamino)phenylphosphine, serves as a versatile nucleophilic phosphorus reagent. This compound exhibits reactivity with various alkyl halides, leading to the synthesis of polyfunctional phosphines, which are valuable in multiple chemical syntheses (Longeau & Knochel, 1996).

properties

IUPAC Name

N-[diethylamino(phenyl)phosphanyl]-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N2P/c1-5-15(6-2)17(16(7-3)8-4)14-12-10-9-11-13-14/h9-13H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIVDCMRYKVNJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)P(C1=CC=CC=C1)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00167622
Record name Phenylbis(diethylamino)phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenylbis(diethylamino)phosphine

CAS RN

1636-14-2
Record name Phenylbis(diethylamino)phosphine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001636142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC244337
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244337
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenylbis(diethylamino)phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(diethylamino)phenylphosphine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Bis(diethylamino)phenylphosphine
Reactant of Route 3
Reactant of Route 3
Bis(diethylamino)phenylphosphine
Reactant of Route 4
Bis(diethylamino)phenylphosphine
Reactant of Route 5
Bis(diethylamino)phenylphosphine
Reactant of Route 6
Bis(diethylamino)phenylphosphine

Citations

For This Compound
58
Citations
N Raouafi, A Khlifi, K Boujlel… - … An International Journal …, 2009 - Wiley Online Library
The reaction of N‐thioamido amidines 1 with tris(dimethylamino)phosphine or bis(diethylamino)phenylphosphine in refluxing toluene leads to the 1,3,5,2λ 3 ‐triazaphosphorines 2 and 3…
Number of citations: 17 onlinelibrary.wiley.com
MJ Johansson, A Bergh, K Larsson - Acta Crystallographica Section …, 2004 - scripts.iucr.org
A carbohydrate-derived optically active P-chiral dioxophenylphospholane–borane complex, C27H32BO6P, was prepared from bis(diethylamino)phenylphosphine and methyl 2,6-di-O-…
Number of citations: 4 scripts.iucr.org
YS Tran, TJ Martin, O Kwon - Chemistry–An Asian Journal, 2011 - Wiley Online Library
From our investigations on phosphine‐catalyzed [4+2] annulations between α‐alkyl allenoates and activated olefins for the synthesis of cyclohexenes, we discovered a …
Number of citations: 55 onlinelibrary.wiley.com
H Zijlstra, T León, A de Cózar, CF Guerra… - Journal of the …, 2013 - ACS Publications
The stereodivergent ring-opening of 2-phenyl oxazaphospholidines with alkyl lithium reagents is reported. NH oxazaphospholidines derived from both (+)-cis-1-amino-2-indanol and (−)-…
Number of citations: 47 pubs.acs.org
AP Lane - 1964 - search.proquest.com
The Nature of Aminophosphines The Nature of Aminophosphines Abstract Abstract Not Provided Full Text THE NATURE OF AMINOPHQSPHINES by ANDREW P. LANE A thesis …
Number of citations: 3 search.proquest.com
KM Pietrusiewicz, I Salamonczyk, W Wieczorek… - Tetrahedron, 1991 - Elsevier
The 1,3-dipolar cycloaddition reaction of N-alkyl nitrones with diphenylvinylphosphines affords directly isoxazolidinylphosphines in satisfactory yields and in regio- and stereoselective …
Number of citations: 16 www.sciencedirect.com
TR Totsch - 2020 - search.proquest.com
Main-chain phosphorus polymers are still relatively unexplored, especially those of the polyphosphonite class in which phosphorus remains in a reactive P 3+ oxidation state. This work …
Number of citations: 0 search.proquest.com
S Akutagawa, T Taketomi, H Kumobayashi… - Bulletin of the …, 1978 - journal.csj.jp
Isoprene oligomerization was effected with a catalyst system Ni(OR)(η 3 -C 3 H 5 )PPh(NEt 2 ) 2 (R=n-C 11 H 23 , n-C 15 H 31 ) to give a linear trimer fraction above 70% yield. The …
Number of citations: 33 www.journal.csj.jp
JL Freeman, JR Martin, TR Totsch… - Journal of Polymer …, 2016 - Wiley Online Library
The syntheses of a series of substituted polyphosphonates of the type [OP(X)(Ar)O(CH 2 ) 12 ] n (X = O, S, Se; Ar = phenyl, 2,2′‐bithienyl‐5‐yl) are reported. The s for the …
Number of citations: 4 onlinelibrary.wiley.com
TR Totsch, I Popov, VL Stanford… - Journal of Polymer …, 2021 - Wiley Online Library
Polyphosphonates, a class of polymers with the generic formula –[P(R)(X)–OR'O] n –, exhibit a high degree of modularity due to the range of R, R', and X groups that can be incorporated…
Number of citations: 3 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.